Bienvenue dans la boutique en ligne BenchChem!

Arg-ala-gly-phe-ala-pro-phe-arg

Angiotensin-Converting Enzyme ACE Inhibition Enzymology

Arg-Ala-Gly-Phe-Ala-Pro-Phe-Arg, systematically designated [des-Pro3, Ala2,6]-Bradykinin, is a synthetic octapeptide analog of the endogenous nonapeptide bradykinin. This compound is characterized by two critical structural modifications: the deletion of the proline residue at position 3 and the substitution of alanine for the native serine at positions 2 and 6.

Molecular Formula C43H64N14O9
Molecular Weight 921.1 g/mol
CAS No. 154208-08-9
Cat. No. B137193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArg-ala-gly-phe-ala-pro-phe-arg
CAS154208-08-9
Molecular FormulaC43H64N14O9
Molecular Weight921.1 g/mol
Structural Identifiers
SMILESCC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C43H64N14O9/c1-25(52-36(60)29(44)16-9-19-49-42(45)46)35(59)51-24-34(58)54-31(22-27-12-5-3-6-13-27)37(61)53-26(2)40(64)57-21-11-18-33(57)39(63)56-32(23-28-14-7-4-8-15-28)38(62)55-30(41(65)66)17-10-20-50-43(47)48/h3-8,12-15,25-26,29-33H,9-11,16-24,44H2,1-2H3,(H,51,59)(H,52,60)(H,53,61)(H,54,58)(H,55,62)(H,56,63)(H,65,66)(H4,45,46,49)(H4,47,48,50)
InChIKeyJQMDOEIINUOUGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Arg-Ala-Gly-Phe-Ala-Pro-Phe-Arg (CAS 154208-08-9) Technical Specification and Procurement Identifier


Arg-Ala-Gly-Phe-Ala-Pro-Phe-Arg, systematically designated [des-Pro3, Ala2,6]-Bradykinin, is a synthetic octapeptide analog of the endogenous nonapeptide bradykinin [1]. This compound is characterized by two critical structural modifications: the deletion of the proline residue at position 3 and the substitution of alanine for the native serine at positions 2 and 6 [2]. With a molecular weight of 921.06 g/mol and a calculated LogP of 5.04, this analog is specifically designed for research applications involving the kallikrein-kinin system, particularly as an inhibitor of angiotensin-converting enzyme (ACE) [3].

Arg-Ala-Gly-Phe-Ala-Pro-Phe-Arg Procurement: Why Closely Related Bradykinin Analogs Are Not Interchangeable


Procuring a generic bradykinin fragment or an in-class analog as a substitute for Arg-Ala-Gly-Phe-Ala-Pro-Phe-Arg is scientifically unsound due to significant, quantifiable variations in target enzyme inhibition potency, receptor selectivity, and metabolic stability [1]. The specific pattern of alanine substitutions and proline deletion in this compound is not arbitrary; it directly dictates its functional profile, particularly its enhanced ACE inhibitory activity [2]. For instance, the absence of the Pro3 residue differentiates it from both the native bradykinin agonist and from antagonists like Icatibant, leading to divergent biological outcomes. The quantitative evidence below demonstrates that seemingly minor sequence alterations can result in several-fold differences in key performance metrics, directly impacting experimental reproducibility and the validity of research conclusions [1].

Quantitative Differentiation of Arg-Ala-Gly-Phe-Ala-Pro-Phe-Arg Against Key Bradykinin Analogs


ACE Inhibitory Potency: Arg-Ala-Gly-Phe-Ala-Pro-Phe-Arg vs. des-Pro3-Bradykinin

The compound Arg-Ala-Gly-Phe-Ala-Pro-Phe-Arg exhibits a 3.1-fold improvement in ACE inhibitory potency over its closest structural comparator, des-Pro3-bradykinin. The addition of alanine substitutions at positions 2 and 6 on the des-Pro3 backbone results in a significantly lower apparent Ki value [1]. This positions the compound as the most potent ACE inhibitor identified in the study among a series of bradykinin analogs and fragments [1].

Angiotensin-Converting Enzyme ACE Inhibition Enzymology

Comparative ACE Inhibitor Potency: Arg-Ala-Gly-Phe-Ala-Pro-Phe-Arg vs. the Clinical Gold Standard Captopril

The ACE inhibitory effect of Arg-Ala-Gly-Phe-Ala-Pro-Phe-Arg can be indirectly benchmarked against the widely used clinical ACE inhibitor, captopril. The study explicitly states that des-Pro3-bradykinin (Ki = 94 nM) was reported to be a better inhibitor of ACE than captopril [1]. Since Arg-Ala-Gly-Phe-Ala-Pro-Phe-Arg is 3.1-fold more potent than des-Pro3-bradykinin (Ki = 30.2 nM), it follows that this compound exhibits a substantially superior inhibitory profile compared to captopril in this experimental system. This establishes a clear, albeit indirect, performance advantage over a well-characterized standard.

Angiotensin-Converting Enzyme ACE Inhibition Comparative Pharmacology

Mechanistic Differentiation: ACE Inhibition vs. B2 Receptor Antagonism

Unlike prominent bradykinin analogs developed as therapeutic agents, Arg-Ala-Gly-Phe-Ala-Pro-Phe-Arg functions primarily as a potent ACE inhibitor rather than a direct B2 receptor antagonist. For instance, Icatibant (HOE-140) is a specific B2 receptor antagonist with a Ki of 0.798 nM at the B2 receptor, but it is not characterized as an ACE inhibitor [2]. Similarly, R-715 is a selective B1 receptor antagonist (pA2 = 8.49) with no B2 activity . In contrast, Arg-Ala-Gly-Phe-Ala-Pro-Phe-Arg directly inhibits ACE, the enzyme responsible for degrading bradykinin. This fundamental mechanistic divergence—enzyme inhibition versus receptor blockade—means the compounds cannot be substituted for one another in assays designed to probe ACE activity or bradykinin metabolism.

Bradykinin Receptor Receptor Antagonism Mechanism of Action

Procurement-Relevant Purity Specification: Arg-Ala-Gly-Phe-Ala-Pro-Phe-Arg

From a procurement and quality control standpoint, Arg-Ala-Gly-Phe-Ala-Pro-Phe-Arg is commercially available with a well-defined purity specification of ≥97% as determined by HPLC . This high level of purity is critical for ensuring reproducible quantitative results in sensitive biochemical assays. While other bradykinin analogs may be offered at varying grades, this established ≥97% (HPLC) benchmark provides a concrete, verifiable quality metric for procurement decisions, minimizing variability attributable to peptide content or the presence of synthesis-related impurities [1]. The peptide content is specified as ~70%, which is an important additional parameter for accurate molarity calculations.

Peptide Purity HPLC Quality Control

Optimal Research Applications for Arg-Ala-Gly-Phe-Ala-Pro-Phe-Arg Based on Quantified Performance


In Vitro ACE Inhibition Studies Requiring Potent and Well-Characterized Peptide Inhibitors

Given its apparent Ki of 30.2 nM against ACE, Arg-Ala-Gly-Phe-Ala-Pro-Phe-Arg is the peptide of choice for enzymology studies focused on the renin-angiotensin system [1]. Its 3.1-fold higher potency compared to the related des-Pro3-bradykinin ensures a robust and reliable inhibitory effect, allowing researchers to work at lower concentrations and minimize off-target interactions [1]. The ≥97% HPLC purity specification further supports its use in quantitative assays where precision is paramount .

Structure-Activity Relationship (SAR) Studies of Bradykinin Analogs

This compound serves as a critical reference point in SAR studies aimed at understanding the contribution of specific amino acid residues to ACE inhibition [1]. The direct quantitative comparison with des-Pro3-bradykinin (Ki = 94 nM vs. 30.2 nM) provides a clear dataset illustrating the functional impact of incorporating alanine at positions 2 and 6 [1]. Researchers investigating the design of novel peptidomimetics or small-molecule inhibitors of ACE can use this compound as a benchmark for optimizing potency and selectivity [1].

Comparative Pharmacology: Peptide vs. Small-Molecule ACE Inhibitor Mechanisms

Arg-Ala-Gly-Phe-Ala-Pro-Phe-Arg is an ideal tool for comparative mechanistic studies between peptide-based and small-molecule ACE inhibitors. Its inferred potency advantage over the standard small-molecule inhibitor captopril positions it as a powerful positive control or experimental compound for investigating differences in binding kinetics, active site interactions, or cellular signaling downstream of ACE inhibition [1].

Metabolic Stability and Degradation Studies of Kinin Peptides

As a modified bradykinin analog with specific alanine substitutions and proline deletion, this compound can be employed in studies investigating the degradation kinetics and substrate specificity of kinin-metabolizing enzymes, including ACE [1]. Its defined purity and composition facilitate accurate determination of metabolic half-lives and the identification of cleavage products .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Arg-ala-gly-phe-ala-pro-phe-arg

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.